3-Methyl-3,6-diazabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-7(5-9)8-3-6/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBRIBWOWNLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 3,6 Diazabicyclo 3.2.1 Octane and Its Derivatives
Direct Synthesis Approaches for the 3,6-Diazabicyclo[3.2.1]octane Core
The construction of the fundamental 3,6-diazabicyclo[3.2.1]octane scaffold can be achieved through several distinct synthetic routes. These methods focus on forming the bridged bicyclic system from acyclic or monocyclic precursors.
Copper(I) Catalyzed Intramolecular Imide Formation in Bridged Systems
A key strategy for synthesizing substituted 3,6-diazabicyclo[3.2.1]octane systems involves a copper(I)-catalyzed intramolecular imide formation. iucr.orgresearchgate.netnih.gov This method is particularly effective for creating dioxo-substituted derivatives. The synthesis begins with a suitably substituted pyrrolidine (B122466) precursor, which undergoes cyclization to form the bridged imide structure.
For example, the synthesis of 4-[(1RS,5RS,7SR)-5-Methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl]benzonitrile is achieved through this pathway. nih.gov The reaction involves treating (2SR,4SR,5RS)-Methyl 4-carbamoyl-5-(4-cyanophenyl)-2-methylpyrrolidine-2-carboxylate with copper(I) cyanide in dimethylformamide (DMF) at elevated temperatures. nih.gov The copper(I) catalyst facilitates the intramolecular cyclization, leading to the formation of the imide bridge and completing the bicyclic octane (B31449) core. researchgate.netnih.gov The formation of the imide bridge in this process can occur under remarkably mild conditions, although this specific example utilizes heating. clockss.org
| Reactant | Catalyst | Solvent | Temperature | Product | Yield |
| (2SR,4SR,5RS)-Methyl 4-carbamoyl-5-(4-cyanophenyl)-2-methylpyrrolidine-2-carboxylate | CuCN | DMF | 413 K | 4-((1RS,5RS,7SR)-5-methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl)benzonitrile | 64% |
Table 1: Reaction conditions for Copper(I) catalyzed intramolecular imide formation. nih.gov
Ring Expansion of Pyrimidine (B1678525) Derivatives Followed by Intramolecular Michael Addition
Another approach to bicyclic systems related to diazabicyclo[3.2.1]octane involves the ring expansion of pyrimidine derivatives. This strategy transforms a six-membered ring into a seven-membered 1,3-diazepine. cdnsciencepub.comcdnsciencepub.com Subsequent intramolecular reaction can then form the bicyclic structure.
Specifically, the reaction of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates with basic nucleophilic reagents leads to a ring expansion, yielding 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives. cdnsciencepub.comcdnsciencepub.com When the sulfhydryl ion is used as the nucleophile, the ring expansion is followed by an intramolecular Michael addition, which results in the formation of 3-oxo-8-thia-2,4-diazabicyclo[3.2.1]octane derivatives. cdnsciencepub.comcdnsciencepub.com While this yields a thia-analogue, it demonstrates the viability of the ring expansion/Michael addition sequence for constructing the core bicyclo[3.2.1]octane framework.
Synthesis of Methylated and Functionalized 3,6-Diazabicyclo[3.2.1]octane Derivatives
Beyond the synthesis of the core structure, methods have been developed to introduce specific functional groups and methylation, leading to a diverse range of derivatives.
Preparation of Dioxo-Substituted Diazabicyclo[3.2.1]octanes
As previously mentioned in section 2.1.1, the copper(I)-catalyzed intramolecular cyclization is a primary method for preparing dioxo-substituted 3,6-diazabicyclo[3.2.1]octanes. iucr.org The product, 4-[(1RS,5RS,7SR)-5-methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl]benzonitrile, is a crystalline solid, and its structure has been confirmed by NMR spectroscopy. researchgate.netnih.gov
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 1.38 | s | 3H, CH₃ |
| 2.00 | dd, J = 11.8, 4.0 | 1H, H-8a | |
| 2.31 | d, J = 11.8 | 1H, H-8b | |
| 3.37 | br.s | 1H, H-1 | |
| 3.59 | d, J = 7.8 | 1H, N(6)H | |
| 4.93 | dd, J = 7.8, 5.8 | 1H, H-7 | |
| 7.55 | d, J = 8.3 | 2H, Ar | |
| 7.73 | d, J = 8.3 | 2H, Ar | |
| 10.42 | s | 1H, N(3)H | |
| ¹³C NMR | 18.73, 40.82, 52.78, 62.73, 63.09, 109.99, 119.42, 128.01 (2C), 132.33 (2C), 147.52, 174.04, 176.39 |
Table 2: ¹H and ¹³C NMR data for 4-((1RS,5RS,7SR)-5-methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl)benzonitrile in DMSO-d6. nih.gov
Synthesis of Oxo-Diazabicyclo[3.2.1]octenes from Imidazoisoxazoles
Functionalized oxo-diazabicyclo[3.2.1]octene derivatives can be synthesized from imidazo[1,2-b]isoxazoles. mdpi.com These precursors, formed from the condensation of acetylacetone (B45752) with 2-hydroxyaminooximes, undergo recyclization under mild basic conditions. mdpi.com This rearrangement leads to the formation of 8-hydroxy-5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octenes. These products contain a sterically hindered cyclic N-hydroxy group, which can be subsequently oxidized to form stable nitroxyl (B88944) radicals. mdpi.com
General Synthetic Strategies for Related Diazabicyclo[3.2.1]octane Isomers and Analogues
The broader family of diazabicyclo[3.2.1]octane isomers can be accessed through various other synthetic strategies, highlighting the chemical diversity of this heterocyclic system.
A notable method is the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylate (B77674) derivatives, which yields 3,8-diazabicyclo[3.2.1]octane products. acs.orgnih.gov This reaction proceeds in good yields and provides a direct route to the 3,8-isomer, which can sometimes rearrange to the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane system. nih.gov
For the 1,6-diazabicyclo[3.2.1]octane isomer, which is the core of β-lactamase inhibitors like avibactam, multi-step synthetic sequences are often employed. acs.org One such approach involves a diastereoselective photo-induced Barton decarboxylative thiolation to create 2-thio-substituted derivatives. acs.org Other patented routes describe the synthesis of optically active (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives through a sequence involving trifluoroacetylation of a piperidine (B6355638) nitrogen, substitution with a benzyloxyamine, and subsequent intramolecular urea (B33335) formation. google.com
Additionally, the related 6-azabicyclo[3.2.1]octane core can be synthesized via a copper-catalyzed enantioselective alkene carboamination reaction, demonstrating the utility of transition metal catalysis in constructing these bridged bicyclic rings. nih.gov
| Isomer / Analogue | Key Synthetic Strategy | Starting Materials (Example) |
| 3,6-Diazabicyclo[3.2.1]octane | Copper(I)-catalyzed intramolecular imide formation | Substituted methyl-pyrrolidine-carboxylate |
| 3,8-Diazabicyclo[3.2.1]octane | 1,3-Dipolar cycloaddition | 3-Oxidopyrazinium and acrylate derivatives |
| 1,6-Diazabicyclo[3.2.1]octane | Multi-step synthesis with intramolecular urea formation | Piperidine derivatives |
| 8-Thia-2,4-diazabicyclo[3.2.1]octane | Pyrimidine ring expansion followed by intramolecular Michael addition | 4-Chloromethyl-tetrahydropyrimidine |
| 6-Azabicyclo[3.2.1]octane | Copper-catalyzed enantioselective alkene carboamination | N-sulfonyl-2-aryl-4-pentenamines |
Table 3: Comparison of synthetic strategies for diazabicyclo[3.2.1]octane isomers and related analogues.
1,3-Dipolar Cycloaddition Reactions Involving Azomethine Ylides
A prominent method for the synthesis of the 3,8-diazabicyclo[3.2.1]octane core structure involves the 1,3-dipolar cycloaddition of azomethine ylides, specifically using 3-oxidopyraziniums as the dipole precursor. This approach offers a convergent route to construct the bicyclic framework.
Utilization of 3-Oxidopyraziniums as Dipolarophiles
3-Oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, including acrylate derivatives. These zwitterionic species are typically generated in situ from the N-alkylation of 2(1H)-pyrazinones followed by deprotonation under mild basic conditions. The reaction of 3-oxidopyraziniums with alkenes such as methyl acrylate leads to the formation of 3,8-diazabicyclo[3.2.1]octanes. acs.orgnih.govarkat-usa.org For instance, the reaction of 1,5-dimethyl-3-oxidopyrazinium with methyl acrylate yields the corresponding 3,8-diazabicyclo[3.2.1]octan-2-one. semanticscholar.org The initial cycloadduct is an enamide which tautomerizes to the more stable product. arkat-usa.org
In some cases, particularly with more sterically hindered reactants, the reaction can proceed through alternative pathways. For example, the reaction of 1,5,6-trimethyl-3-oxidopyrazinium with methyl methacrylate (B99206) was found to yield a tricyclic lactone-lactam, which is believed to form via a skeletal rearrangement of the initial 3,8-diazabicyclo[3.2.1]octane adduct to a 2,5-diazabicyclo[2.2.2]octane intermediate. acs.orgnih.gov
Regioselectivity and Stereoselectivity in Cycloaddition Pathways with Acrylate Derivatives
The 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylate derivatives generally proceeds with a high degree of regioselectivity and stereoselectivity. The cycloaddition typically occurs in a manner that places the ester group of the acrylate in the exo position at the C6-carbon of the resulting 3,8-diazabicyclo[3.2.1]octane skeleton. nih.gov This outcome is consistent with theoretical studies based on density functional theory (DFT), which support the experimentally observed regiochemistry and stereochemistry. nih.gov
However, steric hindrance can influence the regiochemical outcome. In a study involving the reaction of 1,2,5,6-tetramethyl-3-oxidopyrazinium with methyl acrylate, a reversal of regioselectivity was observed, leading to the formation of a cycloadduct with the exo ester group located at the C7-position. semanticscholar.org This highlights the role of substituents on the 3-oxidopyrazinium ring in directing the cycloaddition.
The following table summarizes the outcomes of selected 1,3-dipolar cycloaddition reactions between 3-oxidopyraziniums and acrylate derivatives.
| 3-Oxidopyrazinium Derivative | Dipolarophile | Product(s) | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl acrylate | 3,8-diazabicyclo[3.2.1]octane derivative | 73 | Formation of a trace amount of the 2,5-diazabicyclo[2.2.2]octane isomer was also observed. acs.orgnih.gov |
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | tert-Butyl acrylate | 3,8-diazabicyclo[3.2.1]octane derivative | 63 | A slightly lower yield and longer reaction time compared to methyl acrylate, attributed to steric hindrance. nih.gov |
| 1,5,6-trimethyl-3-oxidopyrazinium | Methyl acrylate | 3,8-diazabicyclo[3.2.1]octan-2-one derivative | - | Follows the typical regioselectivity with the ester at C6. semanticscholar.org |
| 1,2,5,6-tetramethyl-3-oxidopyrazinium | Methyl acrylate | 3,8-diazabicyclo[3.2.1]octan-2-one derivative | - | Reversed regioselectivity with the ester group at the C7 position. semanticscholar.org |
Oxidative Sulfonamidation of Dienes for Diazabicyclo[3.2.1]octane Formation
Another synthetic approach to the diazabicyclo[3.2.1]octane framework involves the oxidative sulfonamidation of dienes. This method provides a direct route to the bicyclic system through a one-pot, two-step process. The reaction of 1,5-hexadiene (B165246) with trifluoromethanesulfonamide (B151150) (triflamide) in the presence of an oxidative system, such as tert-butyl hypochlorite (B82951) and sodium iodide, leads to the formation of 3,8-bis(trifluoromethanesulfonyl)-3,8-diazabicyclo[3.2.1]octane. nih.gov This reaction proceeds alongside the formation of a substituted pyrrolidine, with the two products being formed in a 2:3 ratio, respectively, and a total isolated yield of 91%. nih.gov
Reductive Cyclization Strategies
Reductive cyclization represents a key strategy for the synthesis of the 3,6-diazabicyclo[3.2.1]octane skeleton, often starting from readily available chiral precursors.
Synthesis from Pyroglutamic Acid via Nitroenamine Intermediates
A versatile and efficient synthesis of the 3,6-diazabicyclo[3.2.1]octane ring system commences from pyroglutamic acid. researchgate.net This method involves the conversion of the lactam functionality into a nitroenamine intermediate. Subsequent reduction of the nitro group and the enamine double bond, followed by intramolecular cyclization, affords the 3,6-diazabicyclo[3.2.1]octan-2-one core. This key bicyclic lactam can then be further reduced to yield the desired 3,6-diazabicyclo[3.2.1]octane. This strategy has been successfully employed in the synthesis of N-substituted derivatives of this bicyclic system. researchgate.net
Reduction of Bicyclic Diones
The 3,8-diazabicyclo[3.2.1]octane framework can also be accessed through the reduction of bicyclic dione (B5365651) precursors. One reported synthesis involves the preparation of 3-substituted 8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-diones. These diones are then subjected to reduction with a powerful reducing agent, such as lithium aluminum hydride, to yield the corresponding 3,8-diazabicyclo[3.2.1]octanes. researchgate.net Similarly, the reduction of an 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione with lithium aluminum hydride has been shown to produce the corresponding diazabicyclic system, which, although a different ring system, demonstrates the utility of this reductive approach. semanticscholar.org
Multi-Component Reactions and Domino Processes in Bicyclic Construction
The construction of the 3,8-diazabicyclo[3.2.1]octane core, a close structural relative of the 3,6-diazabicyclo[3.2.1]octane system, is efficiently achieved through domino processes involving 1,3-dipolar cycloadditions. A key strategy utilizes 3-oxidopyraziniums as azomethine ylides, which react with various acrylate derivatives. nih.govarkat-usa.org
This process begins with the N-alkylation of a 2(1H)-pyrazinone to form a pyrazinium salt. nih.govarkat-usa.org Subsequent deprotonation under mild basic conditions generates the reactive 3-oxidopyrazinium zwitterion in situ. arkat-usa.org This dipole then undergoes a [3+2] cycloaddition reaction with an alkene, such as ethyl acrylate or methyl crotonate. nih.govarkat-usa.org The reaction proceeds regioselectively to form the 3,8-diazabicyclo[3.2.1]octane skeleton. nih.gov The initial cycloadduct often undergoes a rapid tautomerization to a more thermodynamically stable isomer featuring an enamide unit and an exocyclic methylene (B1212753) group. arkat-usa.org This sequence, where a cycloaddition is followed by an isomerization in a single pot, exemplifies a domino process for constructing the bicyclic framework. nih.govarkat-usa.org
Interestingly, the course of the reaction can be influenced by the substrate, occasionally leading to the formation of a 2,5-diazabicyclo[2.2.2]octane system through a subsequent Wagner-Meerwein type rearrangement of the initially formed [3.2.1] adduct. nih.gov This highlights the complexity and synthetic potential of these domino reactions.
Post-Cyclization Functionalization and Derivatization
Once the diazabicyclo[3.2.1]octane scaffold is assembled, its nitrogen atoms provide key handles for further structural modification and the introduction of diverse functional groups.
N-Alkylation and N-Acylation Procedures on Diazabicyclo[3.2.1]octane Scaffolds
The secondary amine present in the diazabicyclo[3.2.1]octane ring system is readily functionalized through N-alkylation and N-acylation reactions. N-alkylation is a common strategy to introduce substituents at the nitrogen positions. For instance, the reaction of an appropriate diazabicyclo[3.2.1]octane precursor with benzylic halides, such as benzyl (B1604629) bromide or 2-bromobenzyl bromide, in the presence of a base like sodium hydride in a solvent like DMF, leads to the corresponding N-alkylated product. clockss.org Similarly, N-1 alkylation of pyrazinone precursors with reagents like 4-methoxybenzyl bromide is a key step in generating the 3-oxidopyrazinium ylides used for the cycloaddition. nih.govacs.org
A "one-pot" deprotection-alkylation procedure has also been described for related azabicyclo[3.2.1]octane systems, where hydrogenolysis of a protecting group is followed by in situ alkylation with electrophiles like methyl iodide, achieving high yields. Acylation reactions are also employed to introduce amide functionalities, which can be valuable for modulating the electronic and steric properties of the molecule. unimi.it
| Reactant Scaffold | Reagent | Base/Solvent | Product Type |
|---|---|---|---|
| Methyl 8-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-exo-6-carboxylate | Benzyl bromide | Hexamethyldisilazane / Acetonitrile (B52724) | N-Benzylated |
| Methyl 8-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-exo-6-carboxylate | 2-Bromobenzyl bromide | Sodium Hydride / DMF | N-Bromobenzylated |
| 5,6-Dimethyl-2(1H)-pyrazinone (Precursor) | 4-Methoxybenzyl bromide | Acetonitrile | N-Alkylated Pyrazinium Salt |
Stereoselective Synthesis of Azabicyclo[3.2.1]octanols
While specific examples detailing the stereoselective synthesis of hydroxylated 3-methyl-3,6-diazabicyclo[3.2.1]octane are not prominent in the reviewed literature, general strategies for the synthesis of azabicyclo[3.2.1]octane derivatives provide insight into potential methodologies. The synthesis of the broader class of enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives has been extensively reviewed, indicating a high level of interest in stereocontrolled synthesis for this family of compounds. acs.org Methodologies often rely on chiral starting materials or asymmetric reactions to control the stereochemistry of substituents on the bicyclic core. For the related 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid framework, a diastereoselective synthesis starting from pyroglutamic acid has been achieved, demonstrating that stereocontrol is feasible for these complex bicyclic systems. sci-hub.st Such strategies could potentially be adapted to introduce hydroxyl groups in a stereoselective manner.
Introduction of Diverse Substituents (e.g., Heteroaryl, Aryl) via Established Methodologies
The introduction of aryl and heteroaryl moieties onto the diazabicyclo[3.2.1]octane scaffold is a crucial derivatization for exploring its potential in various applications. Palladium-catalyzed cross-coupling reactions are a powerful and established methodology for this purpose. For example, 3-methyl-6-(3-pyridyl)-3,6-diazabicyclo[3.2.1]octane can be synthesized by coupling this compound with 3-bromopyridine (B30812) in a palladium-catalyzed process. i.moscow This type of reaction allows for the direct formation of a C-N bond between the bicyclic amine and an aromatic or heteroaromatic ring.
Furthermore, multi-step sequences can be employed to build more complex aryl-substituted structures. In the synthesis of quinocarcin (B1679961) analogues, which feature a 3,8-diazabicyclo[3.2.1]octane core, N-alkylation with a substituted benzyl halide is used to append an aryl group to the scaffold, which is then elaborated through further intramolecular reactions. clockss.org The coupling of the bicyclic core with various anilines and amines after a hydrolysis step is another route to introduce diverse aryl substituents. unimi.it
Structural Elucidation and Conformational Analysis of 3 Methyl 3,6 Diazabicyclo 3.2.1 Octane and Analogues
Spectroscopic Techniques for Structural Characterization
High-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), are pivotal in the detailed characterization of the 3-Methyl-3,6-diazabicyclo[3.2.1]octane scaffold. These techniques provide complementary information that, when integrated, offers a complete picture of the molecule's structure and stereochemistry.
NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed insights into the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR spectroscopy is fundamental to defining the proton framework of this compound. The chemical shift (δ) of each proton is indicative of its electronic environment, while the coupling constants (J) between adjacent protons reveal dihedral angles and thus provide crucial conformational information.
For the closely related analogue, 6-Methyl-3,6-diazabicyclo[3.2.1]octane Dihydrochloride (B599025), the ¹H NMR spectrum in D₂O shows distinct signals for the bicyclic core protons and the methyl group. acs.org The protons on the ethylene (B1197577) bridge and the propylene (B89431) bridge of the bicyclic system exhibit complex splitting patterns due to geminal and vicinal couplings. The methyl group attached to the nitrogen atom typically appears as a singlet in the upfield region of the spectrum. Analysis of the coupling constants allows for the determination of the relative stereochemistry of the protons and the preferred conformation of the piperazine (B1678402) ring within the bicyclic system.
Interactive Data Table: Representative ¹H NMR Data for a 6-Methyl-3,6-diazabicyclo[3.2.1]octane Analogue acs.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-5 | 4.38 | s | - |
| Methylene (B1212753) & Methine Protons | 3.35-3.8 | m | - |
| N-CH₃ | 3.04 | s | - |
Note: Data is for the dihydrochloride salt in D₂O and serves as a representative example. 's' denotes singlet, and 'm' denotes multiplet.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete assignment of the carbon skeleton.
In the ¹³C NMR spectrum of 6-Methyl-3,6-diazabicyclo[3.2.1]octane Dihydrochloride, the signals for the bridgehead carbons, the methylene carbons of the ethylene and propylene bridges, and the methyl carbon can be clearly distinguished. acs.org The chemical shifts of these carbons are influenced by their hybridization, substitution pattern, and steric environment.
Interactive Data Table: Representative ¹³C NMR Data for a 6-Methyl-3,6-diazabicyclo[3.2.1]octane Analogue acs.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1, C-5 | 58.6 |
| C-2, C-4 | 55.0, 55.5 |
| C-8 | 48.2 |
| C-7 | 44.8 |
| C-2', C-4' | 33.0, 33.6 |
| N-CH₃ | 35.1 |
Note: Data is for the dihydrochloride salt in D₂O and serves as a representative example.
Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D NMR spectra and for elucidating the stereochemistry and complex connectivity within the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is invaluable for determining the relative stereochemistry and conformation of the bicyclic system.
Gradient Heteronuclear Single Quantum Coherence (gHSQC) spectroscopy correlates directly bonded proton and carbon atoms. This experiment is instrumental in unambiguously assigning the signals in the ¹³C NMR spectrum based on the assignments of their attached protons from the ¹H NMR spectrum.
For analogues of the 3,6-diazabicyclo[3.2.1]octane system, these 2D NMR experiments have been pivotal in establishing the regio- and stereochemistry of various derivatives. nih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would be characterized by:
C-H stretching vibrations for the methyl and methylene groups, typically observed in the 2850-3000 cm⁻¹ region.
N-H stretching vibrations (if the secondary amine is present and not fully substituted), which would appear as a moderate absorption in the 3300-3500 cm⁻¹ range.
C-N stretching vibrations , which are usually found in the 1000-1200 cm⁻¹ region.
CH₂ bending (scissoring) and CH₃ bending vibrations in the 1350-1470 cm⁻¹ region.
In related diazabicyclo[3.2.1]octane derivatives, IR spectroscopy has been used to confirm the presence of key functional groups, such as carbonyl groups in amide or ester analogues, which show strong absorptions in the 1650-1750 cm⁻¹ region. nih.govmdpi.com Furthermore, shifts in absorption bands can provide evidence for intermolecular interactions, such as hydrogen bonding.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of this compound and its analogues.
In addition to precise mass determination, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule fragments in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. For the 3,6-diazabicyclo[3.2.1]octane core, characteristic fragmentation pathways would likely involve the cleavage of the bicyclic rings. For instance, a high-resolution mass spectrum was used to confirm the elemental composition of a related diazabicyclo[3.2.1]octane, with the found mass closely matching the calculated mass. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Bicyclic Nitroxyl (B88944) Radical Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for the study of molecules containing unpaired electrons, such as nitroxyl radicals. nih.gov In the context of diazabicyclo[3.2.1]octane systems, EPR is particularly useful for characterizing stable bicyclic nitroxyl radicals (BNRs), which have applications as catalysts and mediators in oxidative chemical transformations. mdpi.com
The synthesis of derivatives like 5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls provides a model for understanding the paramagnetic properties of this class of compounds. mdpi.com The EPR spectra for these BNRs, when recorded in degassed toluene (B28343) solutions, typically exhibit a triplet signal. This triplet arises from the hyperfine coupling (hfc) of the unpaired electron with the nitrogen atom (¹⁴N, nuclear spin I=1) of the nitroxyl group. mdpi.comresearchgate.net
For these radicals, the hyperfine coupling constant (aN) is approximately 1.855 mT. In some cases, a finer structure can be observed within the spectrum. This fine structure is due to additional hyperfine interactions between the unpaired electron and the hydrogen atoms of adjacent CH₂ and CH₃ groups, providing more detailed information about the electronic environment of the radical. mdpi.comresearchgate.net
| Radical Analogue | Hyperfine Coupling Constant (aN) | Observed Spectral Features |
| 5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls | ~1.855 mT | Triplet signal. mdpi.com |
| Specific Analogue (6c) | Not specified | Fine structure due to coupling with CH₂ and CH₃ protons. mdpi.comresearchgate.net |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is an unambiguous method for determining the three-dimensional structure of molecules, including the precise molecular geometry and relative stereochemistry of all stereogenic centers. For analogues of this compound, this technique has been instrumental in confirming the structures of complex cycloaddition products. nih.govacs.org
For instance, the structures of compounds resulting from the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with various dipolarophiles have been unequivocally established by single-crystal X-ray analysis. nih.govacs.org In one study, the crystal structure of 4-[(1RS,5RS,7SR)-5-Methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl]benzonitrile confirmed the relative stereochemistry of its three stereogenic carbon atoms and revealed that the 4-cyanophenyl substituent occupies an endo position. researchgate.netnih.gov The bicyclic system in a related 3-azabicyclo[3.2.1]octan-8-β-ol was found to adopt a chair-envelope conformation, with substituents occupying specific axial and equatorial positions relative to the piperidine (B6355638) ring. researchgate.net
X-ray crystallography also provides detailed insights into how molecules are arranged in the solid state, revealing the crystal packing and the network of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is a particularly important interaction in diazabicyclo[3.2.1]octane derivatives due to the presence of N-H and C=O groups.
In the crystal structure of 4-[(1RS,5RS,7SR)-5-Methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl]benzonitrile, N—H⋯O=C hydrogen bonds link adjacent molecules. nih.gov These interactions form double centrosymmetric chains that run along the b-axis of the crystal, which are in turn linked by weaker van der Waals forces. researchgate.netnih.gov This analysis of hydrogen bonding patterns is crucial for understanding the physical properties of the crystalline material.
| Compound | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Resulting Motif |
| 4-[(1RS,5RS,7SR)-5-Methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl]benzonitrile | N1—H1⋯O1 | 2.9019 (14) | 2.032 (17) | 171.3 (15) | Chains of inversion dimers. researchgate.netnih.gov |
| 4-[(1RS,5RS,7SR)-5-Methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl]benzonitrile | N2—H2⋯O2 | 3.2377 (14) | 2.368 (19) | 162.8 (15) | Chains of inversion dimers. researchgate.netnih.gov |
Powder X-ray Diffraction (PXRD) is a key analytical tool for characterizing crystalline solids, particularly for distinguishing between different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties. Several crystalline forms of trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide sodium salt, a prominent analogue, have been identified and characterized by their unique PXRD patterns. google.comgoogleapis.com
Each crystalline form (designated as Form I, Form II, Form III, etc.) exhibits a characteristic set of peaks at specific diffraction angles (2θ), which serves as a fingerprint for that particular polymorph. google.comgoogle.com For example, Form I is characterized by peaks at approximately 13.0, 16.5, and 17.3 degrees 2θ, while Form II shows characteristic peaks at about 8.5, 15.4, and 16.4 degrees 2θ. google.com This data is vital for the control and consistency of crystalline materials in various applications.
| Crystalline Form | Characteristic PXRD Peaks (degrees 2θ ±0.5°) |
| Form I | 13.0, 16.5, 17.3, 17.5, 22.3. google.com |
| Form II | 8.5, 15.4, 16.4, 17.1, 24.3. google.com |
| Form V | 6.5, 8.5, 13.4, 15.4, 17.1, 21.0, 22.9, 24.3. google.com |
Computational Chemistry Approaches to Conformational Landscapes
Computational chemistry provides powerful tools for exploring the conformational landscapes of molecules, which describe the different spatial arrangements of atoms and their relative energies. nih.govnih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, offering a good balance between accuracy and computational cost. nih.gov
Ab Initio Calculations for Conformational and Intermolecular Association Studies
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in studying the conformational preferences and intermolecular interactions of molecules like this compound. These computational methods provide valuable insights that complement experimental data from techniques like NMR and IR spectroscopy. researchgate.net
For the stereoselective synthesis of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols, ab initio calculations were employed alongside experimental studies to confirm the preferred chair-envelope conformation with an equatorial N–CH3 group. researchgate.net Furthermore, these calculations were crucial in deducing intermolecular associations. researchgate.net The theoretically calculated infrared spectra at the B3LYP/6-311G** level showed good agreement with the experimental spectra in the ν(O–H) region, corroborating the proposed intermolecular interactions. researchgate.net These computational approaches allow for the exploration of the potential energy surface of the molecule, identifying the lowest energy conformations and the energy barriers between them.
Molecular Modeling for Preferred Conformations and Structural Insights
Molecular modeling encompasses a range of computational techniques used to predict and visualize the three-dimensional structures and dynamic behavior of molecules. For this compound and its analogues, molecular modeling has been employed to determine preferred conformations and to understand their structure-activity relationships. nih.govacs.org
In studies of 3,8-diazabicyclo[3.2.1]octane derivatives as potential analgesics, theoretical calculations and high-field 1H NMR spectroscopy were used to compare their conformations to that of epibatidine (B1211577). nih.gov The results indicated that these compounds adopt a conformation similar to epibatidine, which is believed to be crucial for their pharmacological activity. nih.gov Similarly, a molecular modeling study on 6-chloropyridazin-3-yl derivatives of various diazabicycles, including 3,8-diazabicyclo[3.2.1]octane, was conducted to identify their preferred conformations. acs.org The energies of these conformations were recalculated in water using a continuum solvent model to better reflect physiological conditions. acs.org These modeling studies provide critical insights into the spatial arrangement of atoms and functional groups, which is essential for understanding their interactions with biological targets.
Stereochemical Investigations and Regioisomeric Product Characterization
The synthesis of 3,6-diazabicyclo[3.2.1]octane derivatives often involves reactions that can lead to the formation of different stereoisomers and regioisomers. Careful characterization is therefore essential to elucidate the precise structure of the products.
In the context of 1,3-dipolar cycloadditions of 3-oxidopyraziniums with various dipolarophiles, the formation of 3,8-diazabicyclo[3.2.1]octane cycloadducts has been reported. nih.gov The characterization of these products relies heavily on NMR spectroscopy. For instance, the structure of a resulting 3,8-diazabicyclo[3.2.1]octane was fully characterized by comparing its NMR data with that of a known analogue. nih.gov Key diagnostic NMR data include the chemical shifts of specific protons and the coupling constants between bridgehead protons, which provide definitive information about the connectivity and stereochemistry of the bicyclic system. nih.gov
In cases where mixtures of regioisomers are formed, detailed NMR analysis, including NOESY experiments, is crucial for their elucidation. nih.gov For example, the reaction with certain substituted acrylates can yield a mixture of regioisomers, and their structures can be determined based on the multiplicity of bridgehead protons and NOESY correlations observed for the substituent protons. nih.gov These investigations are fundamental for understanding the reaction mechanisms and for controlling the stereochemical and regiochemical outcomes of the synthesis.
Mechanistic Studies of Reactions Involving 3 Methyl 3,6 Diazabicyclo 3.2.1 Octane Derivatives
Elucidation of Reaction Pathways and Transition States
The formation and subsequent rearrangement of the diazabicyclo[3.2.1]octane core often involve complex multi-step processes, including cycloadditions and skeletal reorganizations. Theoretical and experimental studies have been pivotal in mapping these reaction pathways.
The synthesis of the 3,8-diazabicyclo[3.2.1]octane skeleton is frequently achieved through a 1,3-dipolar cycloaddition reaction between 3-oxidopyraziniums, which are classified as azomethine ylides, and various dipolarophiles like acrylate (B77674) derivatives. researchgate.netnih.gov The mechanism of this [3+2] cycloaddition has been a subject of detailed investigation to determine whether it proceeds through a concerted or a stepwise, non-concerted pathway.
Density Functional Theory (DFT) calculations have been employed to explore the molecular mechanisms of these cycloaddition reactions. acs.orgacs.org Studies on related systems, such as the reaction of 1-substituted pyridinium (B92312) 3-olates with methyl acrylate, indicate that these polar cycloaddition reactions often take place through highly asynchronous transition states. researchgate.net In these asynchronous processes, the formation of the two new sigma bonds is not simultaneous. The reaction is initiated by the nucleophilic attack of a carbon atom of the 3-oxidopyrazinium on the more electrophilic center of the dipolarophile. researchgate.net
While many 1,3-dipolar cycloadditions are considered to be concerted, pericyclic reactions, the degree of synchronicity can vary. wikipedia.org The high stereospecificity often observed in these reactions provides strong support for a concerted mechanism. wikipedia.org However, the polar nature of the reactants in the formation of diazabicyclo[3.2.1]octane derivatives can lead to transition states with significant charge separation, blurring the lines between a purely concerted and a stepwise ionic pathway. DFT studies suggest that for the cycloaddition of 3-oxidopyraziniums, the reaction pathway is indeed concerted, albeit dissymmetrically, where the two carbon-carbon bonds are formed at different rates. acs.org The entire sequence leading to the final products is often described as a domino process, initiated by the crucial 1,3-dipolar cycloaddition step. researchgate.net
A significant mechanistic feature observed in the chemistry of 3,8-diazabicyclo[3.2.1]octane derivatives is their propensity to undergo skeletal rearrangements to form the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane ring system. researchgate.netnih.gov This transformation has been identified as a Wagner-Meerwein type rearrangement. researchgate.netnih.gov
This rearrangement is particularly notable when the initial 1,3-dipolar cycloaddition product is subjected to certain conditions, such as treatment with acid. For instance, treating a 3,8-diazabicyclo[3.2.1]octane derivative with trifluoroacetic acid (TFA) can lead to the complete conversion to the corresponding 2,5-diazabicyclo[2.2.2]octane iminium salt. acs.org Experimental evidence has confirmed that the [2.2.2] bicyclic products are formed from the [3.2.1] compounds through this rearrangement, rather than through a competing aza-Diels-Alder pathway. researchgate.netacs.org
Kinetic Analysis and Rate Constant Determinations (e.g., Conventional Transition State Theory)
The kinetics of the formation of diazabicyclo[3.2.1]octane derivatives through 1,3-dipolar cycloaddition have been investigated using theoretical models. For the reactions of pyridinium-3-olates and pyrazinium-3-olates with acrylates, thermodynamic and kinetic parameters have been calculated, and rate constants have been determined using conventional transition state theory (TST). researchgate.net
These theoretical studies allow for the analysis of activation energies and the prediction of reaction rates for the different possible stereo- and regioisomeric pathways. For example, in the reaction between pyrazinium-3-olates and methyl methacrylate (B99206), TST calculations have been used to determine the rate constants at room temperature. researchgate.net The analysis of these parameters helps in understanding the kinetic preferences of the reaction, which generally favor the formation of the exo cycloadduct. researchgate.net The presence of substituents on the dipolarophile, such as a methyl group, has been shown to increase the activation energy of the cycloaddition. researchgate.net These computational approaches provide valuable insights that complement experimental findings and aid in predicting reaction outcomes. researchgate.net
Influence of Reaction Conditions on Pathway Selectivity (e.g., Temperature, Solvent Effects, Catalytic Role)
The selectivity and efficiency of the reactions forming 3,8-diazabicyclo[3.2.1]octane derivatives are highly dependent on the reaction conditions. Factors such as the structure of the reactants, solvent, and temperature play a critical role in determining the product distribution. researchgate.netacs.org
Solvent Effects: The choice of solvent can significantly influence the reaction pathway. DFT studies have shown that there are notable differences in the reaction pathways when calculated in the gas phase versus in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The results obtained in the solvent phase are generally in better agreement with experimental observations. researchgate.net In the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives from 3-oxidopyraziniums, acetonitrile (B52724) has been found to be a superior solvent compared to THF or dichloromethane (B109758) (CH₂Cl₂), which led to poorer results. acs.org
Temperature and Substituent Effects: Temperature can affect the reaction yield and time. For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl 4-nitrocinnamate showed a significant increase in yield from 4% at 50 °C to 23% at 80 °C. researchgate.netacs.org Conversely, reactions with other dipolarophiles at elevated temperatures for extended periods led to decomposition. researchgate.netacs.org
The nature of the substituent on the dipolarophile has a profound impact on the reaction outcome. While simple acrylates readily form the 3,8-diazabicyclo[3.2.1]octane product, the presence of bulky substituents can alter the course of the reaction. researchgate.netacs.org A particularly striking example is the reaction with methyl 2-phenyl acrylate, which did not yield the expected [3.2.1] adduct but instead directly formed the rearranged 2,5-diazabicyclo[2.2.2]octane product in 40% yield at room temperature. researchgate.netacs.org This suggests that steric hindrance can favor the pathway leading to the thermodynamically more stable rearranged product. researchgate.net
The following table summarizes the experimental findings on the influence of the dipolarophile structure and reaction conditions on the cycloaddition reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium.
| Dipolarophile | Temperature (°C) | Time | Product Type | Yield (%) |
|---|---|---|---|---|
| Methyl acrylate | Room Temp. | 45 min | [3.2.1] | 73 |
| tert-Butyl acrylate | Room Temp. | 1.5 h | [3.2.1] & [2.2.2] | 63 & 7 |
| Methyl crotonate | Room Temp. | 6 h | [3.2.1] | 51 |
| Methyl cinnamate | 80 | 4 h | [3.2.1] | 13 |
| Methyl 4-nitrocinnamate | 50 | 24 h | [3.2.1] | 4 |
| Methyl 4-nitrocinnamate | 80 | 4 h | [3.2.1] | 23 |
| Methyl 2-phenyl acrylate | Room Temp. | 5 h | [2.2.2] | 40 |
| Acrylic acid | Room Temp. | 45 min | [3.2.1] & [2.2.2] derivative | Mixture |
Data sourced from The Journal of Organic Chemistry. researchgate.netacs.org
Advanced Research Applications and Methodological Contributions of 3 Methyl 3,6 Diazabicyclo 3.2.1 Octane Frameworks
Development of Bicyclic Nitroxyl (B88944) Radicals for Catalytic Oxidation
The incorporation of the 3-methyl-3,6-diazabicyclo[3.2.1]octane framework into bicyclic nitroxyl radicals for catalytic oxidation represents a specialized area of research. While the broader class of bicyclic nitroxyl radicals has been investigated as catalysts for the oxidation of alcohols and amines, specific research detailing the synthesis and application of nitroxyl radicals derived directly from the this compound scaffold is not extensively documented in publicly available literature.
However, related structures, such as derivatives of 5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyl, have been synthesized and characterized. mdpi.com These compounds, which are stable nitroxyl bicyclic radicals, have shown potential as catalysts. mdpi.com The study of such related frameworks suggests a potential, yet largely unexplored, avenue for the development of novel catalysts based on the this compound core.
Design of Ligands and Scaffolds for Molecular Recognition
The rigid structure of this compound makes it an attractive scaffold for the design of ligands that require a precise spatial orientation of functional groups for molecular recognition.
Pincer ligands are a class of chelating agents that bind tightly to a central metal atom through three donor sites, often in a meridional fashion. This coordination mode can confer high stability and catalytic activity to the resulting metal complexes. While the development of palladium pincer complexes for cross-coupling reactions like the Suzuki-Miyaura reaction is an active area of research, the specific incorporation of the this compound moiety into such ligands is not widely reported. beilstein-journals.orgnih.gov The geometric constraints of the bicyclic system could offer unique stereoelectronic properties to a resulting pincer complex, potentially influencing its catalytic performance. Further investigation is required to explore the synthesis and catalytic applications of pincer ligands featuring this particular bicyclic diamine.
The diazabicyclooctane (DBO) core is a cornerstone in the design of modern β-lactamase inhibitors, which are crucial for overcoming bacterial resistance to β-lactam antibiotics. mdpi.comnih.gov While many clinically relevant DBOs, such as avibactam and relebactam, are based on the 1,6-diazabicyclo[3.2.1]octan-7-one scaffold, the underlying bicyclic diamine structure is key to their inhibitory mechanism. mdpi.comresearchgate.net
Research into novel DBOs has explored modifications of the core structure, including the introduction of methyl groups. For instance, the development of the orally available β-lactamase inhibitor ETX1317, and its prodrug ETX0282, involved a diazabicyclooctane scaffold with a methyl substituent. nih.govacs.org Specifically, the compound is a derivative of (2S,5R)-6-((tert-Butyldimethylsilyl)oxy)-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide. acs.org The position of the methyl group on the bicyclic core was found to significantly impact the compound's properties, including oral bioavailability. acs.org
Table 1: Impact of Methyl Group Position on Oral Bioavailability of Diazabicyclooctane Prodrugs
| Prodrug Compound | Methyl Group Position | Oral Bioavailability (F%) |
| 19 | R₂ | 4 |
| 20 | R₃ | 71 |
| 21 | R₃ | 98 |
| 22 | R₃ | 89 |
| 23 | R₃ | 83 |
Data sourced from the Journal of Medicinal Chemistry, 2020. acs.org
This data underscores the importance of the placement of substituents like the methyl group on the diazabicyclooctane framework in optimizing the pharmacokinetic properties of these enzyme inhibitors.
The 3,6-diazabicyclo[3.2.1]octane framework has been successfully employed as a constrained bioisostere of piperazine (B1678402) and related diamines in the design of ligands for various receptors. Its rigid structure helps to lock the relative positions of the two nitrogen atoms, which can lead to enhanced binding affinity and selectivity for a specific biological target.
One notable application is in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. The 3,6-diazabicyclo[3.2.1]octane scaffold, considered a bridged homopiperazine, has been shown to be a potent component of agonists for the hα4β2 nAChR subtype. blumberginstitute.org The constrained nature of this bicyclic system is thought to favorably orient the key pharmacophoric elements for interaction with the receptor. An example of a ligand built upon this scaffold is 3-(3-Pyridinyl)-3,6-diazabicyclo[3.2.1]octane. nih.gov
Synthetic Accessibility and Scalability Considerations for Research and Development
The synthesis of the 3,6-diazabicyclo[3.2.1]octane core has been approached through various routes, often starting from readily available chiral precursors to ensure stereochemical control. One reported method involves the use of N-alkyl-2-azabicyclo[2.2.1]hept-5-enes as precursors. sci-hub.se These compounds can undergo ozonolysis followed by reductive amination to construct the 3,6-diazabicyclo[3.2.1]octane ring system. sci-hub.se This approach allows for the introduction of substituents on both nitrogen atoms, leading to derivatives such as 3-benzyl-6-methyl-3,6-diazabicyclo[3.2.1]octane. sci-hub.se
Emerging Research Areas and Future Directions in this compound Chemistry
The established utility of the this compound scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor ligands, points toward several promising avenues for future research.
Exploration of New Biological Targets: The success in targeting nAChRs and β-lactamases suggests that libraries of compounds based on this scaffold could be screened against other enzymes and receptors where a constrained diamine motif is desirable for binding. This could include other classes of proteases, kinases, or G-protein coupled receptors.
Development of Novel Catalytic Systems: While direct evidence is currently limited, the potential for incorporating this framework into new classes of ligands for asymmetric catalysis remains an intriguing area for exploration. The defined stereochemistry of the scaffold could be leveraged to create chiral environments around a metal center for stereoselective transformations.
Advanced Drug Delivery and Prodrug Strategies: As demonstrated in the case of β-lactamase inhibitors, derivatization of the this compound core can be used to modulate pharmacokinetic properties. Future research will likely focus on more sophisticated prodrug approaches to enhance oral bioavailability, target specific tissues, or achieve controlled release of the active compound.
Integration into Multivalent and Fragment-Based Drug Design: The bicyclic nature of the scaffold makes it an ideal starting point for fragment-based drug discovery, where its rigid structure can be used to orient small molecular fragments in a defined space. Furthermore, it can be used as a linker or core in the design of multivalent ligands that can simultaneously interact with multiple binding sites on a biological target.
Continued innovation in synthetic methodologies that improve the accessibility and reduce the cost of this valuable building block will be critical in realizing its full potential in these emerging research areas.
Q & A
Q. What are the established synthetic routes for 3-methyl-3,6-diazabicyclo[3.2.1]octane, and how do reaction conditions influence yield?
A stepwise approach is critical due to the bicyclic scaffold's complexity. Key methods include:
- Cycloaddition strategies : 1,3-dipolar cycloaddition of acrylates with nitrogen-containing precursors can form the bicyclic core, though steric hindrance may require optimized catalysts (e.g., palladium for hydrogenation) to improve regioselectivity .
- Reductive amination : LiAlH4 or catalytic hydrogenation reduces intermediates like diazabicyclo[3.2.1]octadienes to the saturated bicyclo[3.2.1]octane structure .
- Protection/deprotection : tert-Butyloxycarbonyl (Boc) groups are used to stabilize intermediates, as seen in tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate synthesis .
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature/pH to mitigate side reactions (e.g., over-reduction).
Q. How is the stereochemistry of this compound resolved, and what techniques validate enantiomeric purity?
The compound’s chiral centers necessitate stereoselective synthesis and validation:
- Asymmetric catalysis : Chiral auxiliaries or catalysts (e.g., palladium with chiral ligands) ensure enantioselectivity during cyclization .
- Analytical validation : Use chiral HPLC with polar organic phases (e.g., amylose-based columns) or X-ray crystallography to confirm absolute configuration .
Methodological Tip : Combine circular dichroism (CD) spectroscopy with computational modeling (e.g., DFT) to correlate optical activity with stereochemistry.
Advanced Research Questions
Q. What biological targets are associated with this compound derivatives, and how are binding affinities quantified?
Derivatives interact with neuropharmacological targets:
- Monoamine transporters : Radioligand displacement assays (e.g., using [³H]citalopram for serotonin transporters) measure IC₅₀ values. Structural analogs like brasofensine show nanomolar affinity for dopamine/serotonin transporters .
- Enzyme inhibition : For metabolic targets (e.g., ELOVL6), use fluorescence-based enzymatic assays with fatty acid substrates to quantify inhibition kinetics .
Methodological Tip : Pair in vitro binding data with molecular docking (e.g., AutoDock Vina) to identify key binding residues in transporter/enzyme active sites.
Q. How do stereochemical variations in this compound impact pharmacological activity?
Enantiomers often exhibit divergent bioactivity:
- Case study : In α7 nicotinic acetylcholine receptor (α7nAChR) ligands, the 3-methyl substitution’s position (e.g., 3,8-diazabicyclo vs. 8,3-diazabicyclo) drastically alters binding affinity. Use electrophysiology (e.g., patch-clamp) to assess functional modulation .
Methodological Tip : Synthesize enantiomeric pairs via divergent catalytic pathways and compare their pharmacokinetic profiles in vivo.
Q. What metabolic pathways degrade this compound derivatives, and how are metabolites identified?
- Phase I metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the bicyclic core. Incubate derivatives with liver microsomes and analyze metabolites via LC-MS/MS .
- Stable isotope labeling : Introduce ¹³C/²H labels to track metabolic fate in rodent models .
Methodological Tip : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric metabolites and elucidate fragmentation pathways.
Q. How can computational tools guide the design of this compound-based therapeutics?
- QSAR modeling : Train models on datasets of transporter binding affinities to predict bioactivity of novel analogs .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over nanosecond timescales to assess binding stability .
Methodological Tip : Validate computational predictions with in vitro assays to iteratively refine scaffold design.
Addressing Data Contradictions
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?
Discrepancies often arise from:
- Reagent purity : Use freshly distilled solvents and rigorously dry reagents to minimize side reactions .
- Catalyst variability : Screen palladium/ligand combinations (e.g., Pd/C vs. Pd(OAc)₂) to optimize hydrogenation efficiency .
Methodological Tip : Publish detailed experimental protocols (e.g., via Open Science Framework) to enhance reproducibility.
Analytical Workflows
Q. What advanced analytical techniques characterize this compound in complex matrices?
- Hyphenated techniques : HPLC-MS with electrospray ionization (ESI) provides sensitivity for trace analysis in biological fluids .
- X-ray crystallography : Resolve ambiguous NMR assignments (e.g., bridgehead proton environments) .
Methodological Tip : Couple size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to assess aggregation propensity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
